![molecular formula C12H16ClN3O3 B7464807 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide is a chemical compound with the molecular formula C12H16ClN3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a nitro group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the reaction with 3-(dimethylamino)propylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like ethanol or methanol.
Major Products Formed
Reduction: 4-amino-N-[3-(dimethylamino)propyl]-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a dimethylamino group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and exhibit specific biological activities that are not commonly observed in similar compounds.
Properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-15(2)7-3-6-14-12(17)9-4-5-10(13)11(8-9)16(18)19/h4-5,8H,3,6-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCCFFQHRWLVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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